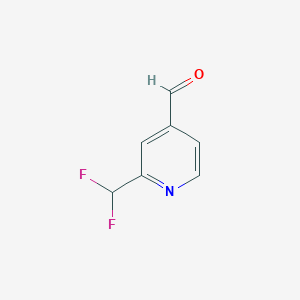

2-(Difluoromethyl)isonicotinaldehyde

Beschreibung

BenchChem offers high-quality 2-(Difluoromethyl)isonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)isonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVNSDHBLZFVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Difluoromethyl)isonicotinaldehyde NMR spectral data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-(Difluoromethyl)isonicotinaldehyde

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine-containing moieties is a cornerstone of modern medicinal and agricultural chemistry, profoundly altering the pharmacokinetic and physicochemical properties of bioactive molecules. The difluoromethyl group (-CHF₂) is of particular interest, serving as a bioisosteric replacement for hydroxyl, thiol, or N-oxide groups, enhancing metabolic stability and membrane permeability.[1][2] 2-(Difluoromethyl)isonicotinaldehyde is a key heterocyclic building block incorporating this strategic group. A definitive structural confirmation and purity assessment of such compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectral data for 2-(Difluoromethyl)isonicotinaldehyde. Rather than merely presenting data, we will deconstruct the expected spectra, explaining the causal relationships between molecular structure and NMR observables. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to acquire and interpret NMR data for novel fluorinated pyridine derivatives.

Foundational Principles: Predicting the Spectrum

Due to the specific and often proprietary nature of novel chemical entities, direct, publicly available spectral data for 2-(Difluoromethyl)isonicotinaldehyde is not readily found. However, a highly accurate prediction of its NMR spectra can be synthesized from foundational NMR principles and data from structurally analogous compounds. Our analysis is grounded in understanding the key electronic effects of the substituents on the pyridine ring.

-

The Pyridine Core: The nitrogen atom is electronegative, creating a deshielding effect (a downfield shift in chemical shifts) on the ring protons, particularly at the ortho (C2, C6) and para (C4) positions.

-

The 4-Aldehyde Group (-CHO): This is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deshields the ortho protons (H-3, H-5) and the para proton (H-6, relative to the nitrogen). The carbonyl carbon itself will appear at a characteristic downfield position in the ¹³C spectrum.[3]

-

The 2-Difluoromethyl Group (-CHF₂): This group is also strongly electron-withdrawing. It will significantly influence the chemical shift of the adjacent proton (H-3) and carbon (C-2, C-3). Crucially, the presence of two fluorine atoms introduces characteristic spin-spin couplings (J-couplings) to the attached proton and carbon, as well as to adjacent nuclei, which are invaluable for structural confirmation.

Below is the foundational structure and numbering scheme that will be used for all spectral assignments.

Caption: Numbering scheme for 2-(Difluoromethyl)isonicotinaldehyde.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region, one for the aldehyde proton, and a highly characteristic signal for the difluoromethyl proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Causality |

| H-CHO | 9.9 – 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C=O bond.[3] It typically appears as a sharp singlet. |

| H-6 | 8.9 – 9.1 | Doublet (d) | ³J(H6-H5) ≈ 5.0 | This proton is ortho to the ring nitrogen, resulting in a strong deshielding effect. It is split into a doublet by the adjacent H-5. |

| H-5 | 8.0 – 8.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ⁴J(H5-H3) ≈ 1.5 | Located meta to the nitrogen, it is less deshielded than H-6. It exhibits coupling to both H-6 (ortho coupling) and H-3 (meta coupling). |

| H-3 | 7.9 – 8.1 | Doublet (d) (or broad s) | ⁴J(H3-H5) ≈ 1.5 | This proton is ortho to the strongly electron-withdrawing -CHF₂ group and meta to the -CHO group, leading to a downfield shift. Its primary splitting is a small meta-coupling to H-5. Long-range coupling to the -CHF₂ group (⁴JHF) might also occur, potentially broadening the signal. |

| H-CHF₂ | 7.5 – 7.8 | Triplet (t) | ²J(H-F) ≈ 55 - 60 | This signal is exceptionally diagnostic. The proton is coupled to two equivalent fluorine atoms, splitting its signal into a triplet (n+1 rule for I=1/2 nuclei). Its chemical shift is significantly downfield due to the electronegativity of the attached fluorines and the aromatic ring. Data from analogous compounds show this ²J(H-F) coupling is typically in the 56-61 Hz range.[4][5] |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide crucial information on the carbon skeleton. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (C-F coupling).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹H}) | Coupling Constant(s) (J, Hz) | Rationale & Causality |

| C-CHO | 190 – 195 | Triplet (t) | ³J(C-F) ≈ 3 - 5 | The aldehyde carbonyl carbon is characteristically found at a very downfield shift. It will likely exhibit a small three-bond coupling to the fluorine atoms of the -CHF₂ group. |

| C-2 | 155 – 158 | Triplet (t) | ²J(C-F) ≈ 20 - 25 | This carbon is directly attached to the -CHF₂ group and the ring nitrogen, leading to a downfield shift. It will be split into a triplet by the two fluorine atoms through a two-bond coupling. |

| C-6 | 151 – 154 | Singlet (s) | N/A | Similar to H-6, this carbon is ortho to the nitrogen and is significantly deshielded. |

| C-4 | 140 – 143 | Singlet (s) | N/A | The attachment point for the aldehyde group; its chemical shift is influenced by both the nitrogen and the carbonyl group. |

| C-5 | 123 – 126 | Singlet (s) | N/A | This carbon is expected to be the most upfield of the aromatic CH carbons. |

| C-3 | 121 – 124 | Triplet (t) | ³J(C-F) ≈ 4 - 6 | This carbon is adjacent to the -CHF₂ group and will show a small three-bond C-F coupling. |

| C-CHF₂ | 112 – 116 | Triplet (t) | ¹J(C-F) ≈ 235 - 245 | This signal is highly diagnostic. The carbon is directly bonded to two fluorine atoms, resulting in a very large one-bond coupling constant that splits the signal into a prominent triplet.[6] |

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[7] For this molecule, a single, distinct signal is expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Causality |

| F-CHF₂ | -90 to -120 | Doublet (d) | ²J(F-H) ≈ 55 - 60 | The chemical shift for -CHF₂ groups attached to aromatic systems typically falls within this range relative to CFCl₃.[8][9] The two fluorine atoms are chemically equivalent and are coupled to the single adjacent proton, splitting the signal into a clean doublet. The magnitude of this coupling constant must match the ²J(H-F) observed in the ¹H NMR spectrum, providing a powerful cross-validation of the structure.[5][10] |

Experimental Protocol for Data Acquisition & Processing

To achieve high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the characterization of 2-(Difluoromethyl)isonicotinaldehyde.

5.1 Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) of high purity (≥99.8 atom % D). CDCl₃ is generally preferred for initial characterization unless solubility is an issue.

-

Concentration: Dissolve 10-15 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) can be used, or an internal standard like trifluorotoluene can be added if desired.[4]

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

5.2 NMR Instrument Setup & Acquisition

-

Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz (for ¹H).[4]

-

Tuning and Shimming: Ensure the probe is properly tuned to the ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow TMS peak linewidth (<0.5 Hz).

Acquisition Parameters:

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | Standard (zg30) | A simple 30° pulse is sufficient for quantitative analysis. |

| Spectral Width | 12 - 15 ppm | Covers the expected range for aromatic, aldehyde, and CHF₂ protons. | |

| Acquisition Time | 3 - 4 s | Ensures good resolution. | |

| Relaxation Delay (d1) | 2 - 5 s | Allows for full relaxation of protons for accurate integration. | |

| Number of Scans | 16 - 32 | Provides adequate signal-to-noise (S/N). | |

| ¹³C{¹H} NMR | Pulse Program | Standard decoupled (zgpg30) | Proton decoupling simplifies the spectrum to singlets (or C-F multiplets). |

| Spectral Width | 220 - 240 ppm | Covers the full range of expected carbon signals. | |

| Relaxation Delay (d1) | 2 s | Standard delay for ¹³C acquisition. | |

| Number of Scans | 1024 - 4096 | More scans are needed due to the low natural abundance of ¹³C. | |

| ¹⁹F NMR | Pulse Program | Standard (zg30 or zgpg30) | Can be run with or without proton decoupling to confirm H-F couplings. |

| Spectral Width | ~150 ppm (e.g., -50 to -200 ppm) | A wide spectral width is initially advisable to locate the signal.[7] | |

| Relaxation Delay (d1) | 1 - 2 s | ¹⁹F nuclei typically have faster relaxation times. | |

| Number of Scans | 64 - 128 | ¹⁹F is a high-sensitivity nucleus, requiring fewer scans than ¹³C. |

5.3 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum to the reference standard.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine proton ratios.

Caption: Key J-coupling and 2D correlation pathways.

Conclusion

The comprehensive NMR analysis of 2-(Difluoromethyl)isonicotinaldehyde is a multi-faceted process that relies on ¹H, ¹³C, and ¹⁹F spectroscopy. The difluoromethyl group provides exceptionally clear diagnostic signals: a triplet in the ¹H spectrum, a doublet in the ¹⁹F spectrum (both with ²JHF ≈ 55-60 Hz), and a triplet with a very large coupling constant (¹JCF ≈ 240 Hz) in the ¹³C spectrum. These features, combined with the predictable deshielding patterns of the substituted pyridine ring, allow for a confident and complete structural elucidation. The protocols and predictive data outlined in this guide provide a robust framework for any researcher working with this, or structurally similar, fluorinated heterocyclic compounds.

References

-

Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

-

Clotet, A., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. Available at: [Link]

-

Shen, M., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. Available at: [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

Wang, X., et al. (2020). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, ACS Publications. Available at: [Link]

-

Ivanova, Y., et al. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Fardus-Reid, F., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Difluoromethyl Pyridine Compounds

Abstract

The introduction of the difluoromethyl (CF₂H) group into pyridine scaffolds has become a prominent strategy in medicinal and agricultural chemistry. This moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often serving as a bioisostere for hydroxyl, thiol, or amine groups.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of these valuable compounds. This guide provides a comprehensive analysis of the ¹H NMR spectral features of difluoromethyl pyridines, offering researchers, scientists, and drug development professionals a framework for interpreting these complex spectra with confidence. We will delve into the characteristic signals of the CF₂H group, its electronic influence on the pyridine ring, and the nuances of through-bond and through-space proton-fluorine (¹H-¹⁹F) couplings.

Foundational Principles: The Interplay of Two Distinct Moieties

The ¹H NMR spectrum of a difluoromethyl pyridine is a composite of two key structural components: the difluoromethyl group and the substituted pyridine ring. Understanding the intrinsic spectral characteristics of each is paramount to deciphering the complete spectrum.

The ¹H NMR Signature of the Difluoromethyl (CF₂H) Group

The proton of the difluoromethyl group presents a highly diagnostic signal in the ¹H NMR spectrum. Due to coupling with the two adjacent, magnetically equivalent fluorine-19 (¹⁹F) nuclei (I = ½), the proton signal is split into a characteristic triplet . The multiplicity is determined by the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=½ (spin of ¹⁹F).

The most striking feature of this triplet is the large geminal coupling constant, denoted as ²JHF . This value typically falls within the range of 50-60 Hz . This large coupling is a hallmark of the CF₂H group and serves as a primary identifier in spectral analysis.

The ¹H NMR Spectrum of the Pyridine Ring

The aromatic protons of an unsubstituted pyridine ring resonate at distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[2]

-

α-protons (H2, H6): ~8.5-8.7 ppm (most deshielded)

-

γ-proton (H4): ~7.6-7.8 ppm

-

β-protons (H3, H5): ~7.2-7.4 ppm (most shielded)

The introduction of a difluoromethyl group significantly perturbs this pattern, altering the chemical shifts and coupling constants of the remaining ring protons. The nature and magnitude of this perturbation are critically dependent on the substitution position.

Detailed Spectral Analysis of Difluoromethyl Pyridine Isomers

The electronic effect of the CF₂H group—strongly electron-withdrawing—and its spatial proximity to ring protons dictate the appearance of the ¹H NMR spectrum.

Chemical Shift of the Difluoromethyl Proton

The chemical shift of the CF₂H proton itself is influenced by its position on the pyridine ring. Generally, this triplet appears in the region of 6.5 to 7.8 ppm . The exact position is a function of the electronic environment, with substitution at the electron-deficient 2- or 4-positions typically resulting in a more downfield shift compared to the 3-position.

Long-Range ¹H-¹⁹F Coupling Constants

Beyond the large geminal ²JHF coupling, smaller, long-range couplings between the CF₂H proton and the aromatic protons of the pyridine ring are often observed. These couplings, transmitted through the bonding framework, provide invaluable structural information.

-

³JHF (vicinal): Coupling over three bonds.

-

⁴JHF (long-range): Coupling over four bonds.

-

⁵JHF (long-range): Coupling over five bonds.

These long-range couplings are typically in the range of 0.5-3.0 Hz and can sometimes be visualized as fine splitting within the aromatic proton signals.[3]

Through-Space ¹H-¹⁹F Coupling

A fascinating aspect of organofluorine NMR is the potential for through-space coupling. This occurs when a proton and a fluorine atom are not directly connected through a short bond sequence but are in close spatial proximity. For difluoromethyl pyridines, this is most relevant for 2-difluoromethylpyridine , where the CF₂H group is adjacent to the proton at the 3-position. The interaction of the electron clouds of the proximal atoms can lead to observable coupling, which can be a powerful tool for confirming regiochemistry.

Isomer-Specific Spectral Features

The following table summarizes the expected ¹H NMR parameters for the three positional isomers of difluoromethylpyridine. These are generalized values, and actual spectra will be influenced by the solvent and other substituents.

| Parameter | 2-Difluoromethylpyridine | 3-Difluoromethylpyridine | 4-Difluoromethylpyridine |

| δ (CF₂H) (ppm) | ~7.0 - 7.5 | ~6.8 - 7.2 | ~7.2 - 7.8 |

| ²JHF (Hz) | ~55 - 58 | ~55 - 58 | ~55 - 58 |

| Pyridine H Signals | H3: deshielded, potential through-space ⁴JHF | H2, H4: deshielded | H3, H5: equivalent, deshielded |

| H4, H5: complex splitting | H5, H6: complex splitting | H2, H6: equivalent, most deshielded | |

| H6: most deshielded |

-

In 2-difluoromethylpyridine: The CF₂H group exerts a strong electron-withdrawing effect on the adjacent H6 proton, shifting it significantly downfield. The H3 proton is also deshielded and may exhibit fine splitting due to through-space coupling with the fluorine atoms.

-

In 3-difluoromethylpyridine: The H2 and H4 protons are most affected by the electron-withdrawing CF₂H group and are shifted downfield.

-

In 4-difluoromethylpyridine: Due to symmetry, the H2/H6 and H3/H5 protons are chemically equivalent, leading to a simpler aromatic region with two sets of signals. The CF₂H group strongly deshields the adjacent H3/H5 protons.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a clean, high-resolution spectrum is crucial for accurate interpretation. The following protocol provides a robust starting point.

Sample Preparation

-

Analyte: Accurately weigh 5-10 mg of the difluoromethyl pyridine compound.

-

Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the choice of solvent can influence chemical shifts.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Dissolution: Dissolve the analyte and standard in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to improve spectral quality.

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[4]

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: A standard one-pulse (zg) experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A standard ¹H spectral width (e.g., -2 to 12 ppm) is usually adequate.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

-

-

¹⁹F Decoupling (Optional): To confirm the identity of the CF₂H proton and simplify the spectrum, a ¹H{¹⁹F} experiment can be performed. In this experiment, the fluorine channels are irradiated, causing the triplet of the CF₂H proton to collapse into a singlet.

Advanced Analysis: Deciphering Complex Spectra

For molecules with overlapping signals in the aromatic region, two-dimensional (2D) NMR techniques are indispensable.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of the pyridine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying long-range ¹H-¹⁹F couplings by observing correlations from the CF₂H proton to the pyridine carbons.

Caption: Coupling network in a difluoromethyl pyridine.

Conclusion

The ¹H NMR spectrum of a difluoromethyl pyridine is rich with structural information. By systematically analyzing the characteristic triplet of the CF₂H proton, the large ²JHF coupling constant, the shifts and splitting patterns of the aromatic protons, and any observable long-range or through-space ¹H-¹⁹F couplings, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors to synthesize and characterize this important class of molecules.

References

-

Yuan, J., Zhang, Y., Huang, G., Ma, M., Yang, T., Yang, L., Zhang, S., Mao, P., & Qu, L. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry. [Link]

-

This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (2017). Royal Society of Chemistry. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

He, Z., Peng, J., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

Sources

The Ascendant Bioisostere: A Technical Guide to 2-(Difluoromethyl)isonicotinaldehyde in Drug Discovery

Abstract

In the intricate landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this endeavor. This technical guide delves into the burgeoning role of 2-(difluoromethyl)isonicotinaldehyde as a critical bioisostere. We will explore the unique physicochemical properties imparted by the difluoromethyl group, its synthetic accessibility, and its application in overcoming common drug development hurdles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery pipelines.

The Rationale for Bioisosteric Replacement: Beyond the Obvious

The concept of bioisosterism has evolved significantly from the simple substitution of atoms with similar valency. Modern drug design employs non-classical bioisosteres to fine-tune a molecule's properties, addressing challenges such as metabolic instability, off-target toxicity, and poor solubility. The aldehyde functional group, while a versatile synthetic handle and a key pharmacophoric element in some instances, can be prone to metabolic oxidation and may exhibit unwanted reactivity. The strategic replacement of the aldehyde or a related functional group with a difluoromethyl moiety offers a compelling solution to these challenges.

The difluoromethyl (CHF₂) group is an intriguing bioisostere due to its unique electronic and steric properties. It is considered a lipophilic hydrogen bond donor, capable of forming productive interactions with biological targets.[1] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly impact the pKa of neighboring functionalities and enhance metabolic stability by blocking sites of oxidation.[2]

Physicochemical Landscape of 2-(Difluoromethyl)isonicotinaldehyde

Understanding the physicochemical properties of a building block is critical for its rational application in drug design. While experimental data for 2-(difluoromethyl)isonicotinaldehyde is not extensively published, reliable in silico prediction tools provide valuable insights into its key parameters.

| Property | Predicted Value | Comparison to Isonicotinaldehyde | Implication in Drug Design |

| pKa (Pyridine Nitrogen) | ~2.5 - 3.5 | Lower than Isonicotinaldehyde (~3.6) | Reduced basicity can decrease interactions with acidic off-targets and may alter solubility and permeability profiles. |

| cLogP | ~1.0 - 1.5 | Higher than Isonicotinaldehyde (~0.3) | Increased lipophilicity can enhance membrane permeability and potentially improve target engagement within hydrophobic pockets. |

| Hydrogen Bond Donor Capacity | Moderate | Isonicotinaldehyde is primarily a hydrogen bond acceptor | The C-H of the CHF₂ group can act as a weak hydrogen bond donor, offering novel interactions with the target protein. |

Note: The predicted values are generated using computational models (e.g., ChemAxon's Calculators, Virtual Computational Chemistry Laboratory) and should be experimentally verified.[3][4]

The introduction of the difluoromethyl group at the 2-position of the pyridine ring significantly lowers the basicity of the pyridine nitrogen due to the inductive effect of the fluorine atoms. This reduction in pKa can be advantageous in mitigating potential hERG liability and other off-target effects associated with basic amines. The increased lipophilicity, as indicated by the higher cLogP, can be a double-edged sword. While it can improve cell permeability, excessive lipophilicity can lead to poor solubility and increased metabolism. Therefore, the overall molecular context is crucial.

Synthetic Strategies for 2-(Difluoromethyl)isonicotinaldehyde

The accessibility of a building block is a key consideration for its widespread adoption. While not as readily available as isonicotinaldehyde, synthetic routes to 2-(difluoromethyl)isonicotinaldehyde have been developed. A plausible synthetic strategy involves the difluoromethylation of a suitable pyridine precursor followed by oxidation to the aldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(difluoromethyl)isonicotinaldehyde.

Experimental Protocol: A Plausible Synthetic Route

Disclaimer: The following protocol is a generalized procedure based on known chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(Difluoromethyl)-4-methylpyridine

-

To a solution of 2-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) salt (e.g., CuI, 10 mol%).

-

Add the difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane, TMSCHF₂, 1.5 eq) and a fluoride source (e.g., CsF, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 2-(difluoromethyl)-4-methylpyridine.

Step 2: Synthesis of 2-(Difluoromethyl)isonicotinaldehyde

-

Dissolve 2-(difluoromethyl)-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane, acetic acid).

-

Add an oxidizing agent such as selenium dioxide (SeO₂, 1.2 eq).

-

Heat the reaction mixture to reflux and monitor the formation of the aldehyde by TLC or LC-MS.

-

After completion, cool the reaction, filter to remove solid byproducts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to afford 2-(difluoromethyl)isonicotinaldehyde.

Case Study: 2-Difluoromethylpyridine as a Bioisostere for Pyridine-N-Oxide

A compelling example of the utility of the 2-difluoromethylpyridine scaffold as a bioisostere comes from the field of quorum sensing inhibitors. In a study by Tung and Nguyen, 2-difluoromethylpyridine was successfully employed as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors.[1]

The pyridine-N-oxide moiety is often incorporated to improve solubility and act as a hydrogen bond acceptor. However, it can be susceptible to in vivo reduction back to the parent pyridine. The 2-difluoromethylpyridine analog was designed to mimic the electronic properties and hydrogen bonding capabilities of the N-oxide while offering improved metabolic stability. The study demonstrated that the 2-difluoromethylpyridine derivatives not only retained but in some cases enhanced the biological activity compared to the parent pyridine-N-oxide compounds.[1] This successful application provides a strong rationale for exploring 2-(difluoromethyl)isonicotinaldehyde as a bioisostere for isonicotinaldehyde or other related functionalities.

Experimental Evaluation of 2-(Difluoromethyl)isonicotinaldehyde as a Bioisostere

To rigorously evaluate the utility of 2-(difluoromethyl)isonicotinaldehyde as a bioisostere, a series of in vitro assays should be performed.

Metabolic Stability Assessment

The aldehyde group is susceptible to oxidation by aldehyde dehydrogenases (ALDHs).[5] A key hypothesis is that the difluoromethyl group will be more resistant to metabolism.

Workflow for Metabolic Stability Assay

Caption: Workflow for assessing the metabolic stability of aldehyde-containing compounds.

Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is adapted from commercially available kits.[5][6]

-

Prepare a reaction mixture containing the test compound (e.g., 1 µM), liver microsomes or S9 fraction (e.g., 0.5 mg/mL protein), and a buffer system (e.g., potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding the appropriate cofactor (NAD⁺ for oxidation).

-

Incubate the reaction at 37 °C.

-

At various time points, withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life.

Target Engagement and Covalent Reactivity

Aldehydes can form reversible covalent bonds (Schiff bases) with lysine residues in a protein's binding site. It is important to assess whether the difluoromethyl bioisostere alters this interaction. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure target engagement in a cellular context.[7]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with the test compound at various concentrations for a defined period.

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.

-

A ligand-bound protein will typically exhibit increased thermal stability, resulting in a shift in the melting curve to higher temperatures.

Conclusion and Future Perspectives

2-(Difluoromethyl)isonicotinaldehyde represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, including reduced basicity, increased lipophilicity, and the capacity for hydrogen bond donation, makes it an attractive bioisostere for aldehydes and other functional groups. The successful application of the 2-difluoromethylpyridine scaffold in other contexts provides a strong impetus for its broader exploration.

Future work should focus on the development of more efficient and scalable synthetic routes to this compound. Furthermore, a systematic evaluation of its bioisosteric potential across a range of biological targets is warranted. As our understanding of the subtle interplay between structure and function continues to grow, tools like 2-(difluoromethyl)isonicotinaldehyde will be instrumental in the rational design of the next generation of therapeutics.

References

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 24, 2026, from [Link]

-

European Patent Office. (2022). CDK9 INHIBITOR AND USE THEREOF. EP4105221A1. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 24, 2026, from [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]

-

Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 24, 2026, from [Link]

-

Jafari, M. R., et al. (2016). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 11(11), 2100–2122. Retrieved from [Link]

-

OpenEye Scientific. (n.d.). pKa Database. Retrieved January 24, 2026, from [Link]

-

Almqvist, F. (2007). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 32305-32313. Retrieved from [Link]

-

Tung, T. T., & Nguyen, T. N. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2058-2064. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Retrieved January 24, 2026, from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. *In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. CN101906068A.

-

European Patent Office. (2025). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. EP4559915A1. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 24, 2026, from [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

-

Navarro, M., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11635–11656. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]

-

Manjunath, N., & Muralidhara, D. V. (1990). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Alcohol and alcoholism (Oxford, Oxfordshire), 25(6), 633–637. Retrieved from [Link]

-

Czodrowski, P., et al. (2011). LigpKa – a database of pKa values for small molecule ligands designed for the use in structure-based pKa calculations. BMC bioinformatics, 12, 194. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 24, 2026, from [Link]

-

Al-Ali, H., & Larras, F. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5157. Retrieved from [Link]

-

Graham, P. (2022). An Introduction to Medicinal Chemistry (7th ed.). Oxford University Press. Retrieved from [Link]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from [Link]

-

Zhang, T., et al. (2015). Bioavailability, plasma protein binding and metabolic stability studies of a ALDH2 activator, alda-1, using a validated LC-ESI-MS/MS method in rat plasma. Journal of Chromatography B, 990, 138-144. Retrieved from [Link]

-

PKAD-R: curated, redesigned and expanded database of experimental pKa values in proteins. (2021). Nucleic Acids Research, 49(D1), D493–D499. Retrieved from [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(9), 2054. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). Journal of the American Chemical Society, 145(13), 7356–7365. Retrieved from [Link]

-

O'Neill, P. M., et al. (2018). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Journal of Medicinal Chemistry, 61(23), 10696-10710. Retrieved from [Link]

-

Design, synthesis and biological evaluation of GPR55 agonists. (2019). Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved from [Link]

-

Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. (2011). Journal of Biological Chemistry, 286(50), 43486-43495. Retrieved from [Link]

-

LigpKa – a database of pKa values for small molecule ligands designed for the use in structure-based pKa calculations. (2011). Journal of Cheminformatics, 3(Suppl 1), P49. Retrieved from [Link]

-

Gill, H. C., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1249–1263. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemaxon.com [chemaxon.com]

- 3. On-line Software [vcclab.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sciencellonline.com [sciencellonline.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Reliable Three-Step Synthesis of 2-(Difluoromethyl)pyridine-4-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH) and thiol (-SH) moieties. Its unique electronic properties, moderate lipophilicity, and ability to act as a hydrogen bond donor can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

The pyridine-4-carbaldehyde framework is a versatile synthetic intermediate, serving as a crucial building block for a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The combination of these two motifs in 2-(difluoromethyl)pyridine-4-carbaldehyde creates a high-value, functionalized building block, enabling the exploration of novel chemical space in drug development programs.

This document provides a comprehensive, field-proven guide for the reliable synthesis of 2-(difluoromethyl)pyridine-4-carbaldehyde. The presented three-step pathway is designed for robustness and scalability, starting from a commercially available precursor and employing well-characterized, selective transformations. Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is structured as a three-part linear sequence: (A) Esterification of a commercially available pyridine carboxylic acid, followed by a key difluoromethylation step; (B) Selective reduction of the ester to the primary alcohol; and (C) Mild oxidation to furnish the target aldehyde.

Caption: Three-part synthesis of the target aldehyde.

Part 1: Synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

This initial phase focuses on constructing the core difluoromethylpyridine ester intermediate from 2-chloroisonicotinic acid. The strategy involves a classic Fischer esterification followed by a copper-catalyzed nucleophilic difluoromethylation, a robust method for installing the CF₂H group on electron-deficient heteroaromatics.

Step A1: Esterification of 2-Chloroisonicotinic Acid

The initial esterification protects the carboxylic acid and sets the stage for the subsequent C-Cl bond functionalization. Sulfuric acid serves as an essential catalyst to accelerate the reaction between the carboxylic acid and ethanol.

Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroisonicotinic acid (15.7 g, 100 mmol) and absolute ethanol (250 mL).

-

Stir the suspension to achieve maximum dissolution. Carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Cool the mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-chloropyridine-4-carboxylate as an oil, which can be used in the next step without further purification. Expected yield: ~95-99%.

Step A2: Copper-Catalyzed Difluoromethylation

This is the key bond-forming reaction to install the difluoromethyl group. The mechanism involves the generation of a "Cu-CF₂H" species, which then participates in a cross-coupling reaction with the aryl chloride. (Difluoromethyl)trimethylsilane (Me₃SiCF₂H) serves as the difluoromethyl source, activated by a fluoride salt.

Protocol:

-

To a dry 500 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI, 1.9 g, 10 mmol), potassium fluoride (KF, 11.6 g, 200 mmol), and dry N,N-Dimethylformamide (DMF, 200 mL).

-

Add the crude ethyl 2-chloropyridine-4-carboxylate (~18.5 g, 100 mmol) from the previous step to the flask via syringe.

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Add (difluoromethyl)trimethylsilane (25.0 g, 200 mmol) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and pour it into a beaker containing 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Stir for 30 minutes, then extract the mixture with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with water (2 x 150 mL) and then brine (150 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford ethyl 2-(difluoromethyl)pyridine-4-carboxylate as a pale yellow oil.

Part 2: Reduction to (2-(Difluoromethyl)pyridin-4-yl)methanol

With the ester in hand, the next step is a straightforward reduction to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity, ensuring a complete and clean conversion of the ester to the alcohol.

Protocol:

-

Set up a 1 L three-neck flask, equipped with a dropping funnel and a magnetic stirrer, under an inert nitrogen atmosphere.

-

Carefully add lithium aluminum hydride (LiAlH₄, 4.5 g, 120 mmol) to 300 mL of anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C using an ice bath.

-

Dissolve the ethyl 2-(difluoromethyl)pyridine-4-carboxylate (e.g., 18.7 g, 100 mmol, assuming successful prior steps) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirring LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Crucial Workup: Cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

-

4.5 mL of water

-

4.5 mL of 15% aqueous NaOH solution

-

13.5 mL of water

-

-

A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 1 hour.

-

Filter the precipitate through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 100 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield (2-(difluoromethyl)pyridin-4-yl)methanol as a solid or viscous oil. This material is often of sufficient purity for the next step.

Part 3: Selective Oxidation to 2-(Difluoromethyl)pyridine-4-carbaldehyde

The final step is the selective oxidation of the primary alcohol to the aldehyde. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is highly selective for benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[2] The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and the workup simply involves filtering off the solid reagent.

Mechanism Insight: MnO₂ Oxidation The oxidation is believed to proceed via an initial adsorption of the alcohol onto the MnO₂ surface. This is followed by a rate-determining homolytic cleavage of a C-H bond from the alcohol-bearing carbon, forming a radical intermediate that is stabilized by the pyridine ring. Subsequent steps lead to the aldehyde product and reduced manganese species.

Protocol:

-

To a 1 L round-bottom flask, add the crude (2-(difluoromethyl)pyridin-4-yl)methanol (e.g., 15.9 g, 100 mmol) and dissolve it in 500 mL of dichloromethane (DCM).

-

To the stirring solution, add activated manganese dioxide (MnO₂, ~87 g, 1000 mmol, 10 equivalents by weight). Note: The quality and activity of MnO₂ can vary; using a large excess of a highly active grade is critical for success.

-

Stir the resulting black suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, additional MnO₂ may be added.

-

Upon completion, filter the entire reaction mixture through a thick pad of Celite® in a sintered glass funnel to remove the manganese solids.

-

Wash the filter cake extensively with DCM (at least 3 x 150 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield pure 2-(difluoromethyl)pyridine-4-carbaldehyde .

Data & Reagent Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Expected Yield |

| A1 | 2-Chloroisonicotinic Acid | Ethanol, H₂SO₄ | Ethanol | 80 °C | 12-16 h | Ethyl 2-chloropyridine-4-carboxylate | ~95% |

| A2 | Ethyl 2-chloropyridine-4-carboxylate | Me₃SiCF₂H, CuI, KF | DMF | 100 °C | 24 h | Ethyl 2-(difluoromethyl)pyridine-4-carboxylate | 60-70% |

| B | Ethyl 2-(difluoromethyl)pyridine-4-carboxylate | LiAlH₄ | THF | 0 °C to RT | 3-4 h | (2-(Difluoromethyl)pyridin-4-yl)methanol | 85-95% |

| C | (2-(Difluoromethyl)pyridin-4-yl)methanol | Activated MnO₂ | DCM | RT | 12-24 h | 2-(Difluoromethyl)pyridine-4-carbaldehyde | 75-85% |

Visualizations

Caption: Overall experimental workflow for the synthesis.

Caption: Proposed radical mechanism for MnO₂ oxidation.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL: [Link])

-

Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 45(20), 5640-5654. (URL: [Link])

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. (URL: [Link])

-

Luo, J., & Zhang, J. (2011). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)trimethylsilane. Organic Letters, 13(21), 5784-5787. (URL: [Link])

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley. (URL: [Link])

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. Tetrahedron Letters, 16(31), 2647-2650. (URL: [Link])

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. (URL: [Link])

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. Journal of Organic Chemistry, 43(12), 2480–2482. (URL: [Link])

-

Taylor, R. J. K. (Ed.). (1994). Organocopper Reagents: A Practical Approach. Oxford University Press. (URL: [Link])

-

Hudlicky, M. (1990). Oxidations in Organic Chemistry. ACS Monograph 186. American Chemical Society. (URL: [Link])

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (URL: [Link])

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. (URL: [Link])

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. (URL: [Link])

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances. (URL: [Link])

-

Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (URL: [Link])

-

Dess–Martin oxidation - Wikipedia. (URL: [Link])

-

Swern Oxidation. (2019). Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation. (2026). The Journal of Organic Chemistry. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PubMed Central. (URL: [Link])

-

Manganese Dioxide, MnO2 - greenchem. (URL: [Link])

Sources

Synthetic Routes for Functionalized Isonicotinaldehydes: A Guide for Drug Discovery

Introduction: The Strategic Importance of the Isonicotinaldehyde Scaffold in Medicinal Chemistry

The isonicotinaldehyde moiety, a pyridine ring bearing an aldehyde group at the 4-position, represents a cornerstone in the architecture of numerous pharmacologically active agents. Its prevalence in FDA-approved drugs underscores its significance as a privileged scaffold. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, while the aldehyde functionality serves as a versatile synthetic handle for the introduction of diverse molecular complexity. This dual-functionality makes functionalized isonicotinaldehydes invaluable starting materials and key intermediates in the synthesis of novel therapeutics, including potent anti-tubercular agents like isoniazid and its derivatives.[1][2][3]

This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing functionalized isonicotinaldehydes. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in their quest for novel chemical entities.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of functionalized isonicotinaldehydes can be broadly categorized into two main approaches: (1) formation of the aldehyde on a pre-functionalized pyridine ring, and (2) functionalization of a pre-existing isonicotinaldehyde or a precursor thereof. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Oxidation of Functionalized 4-Picolines: A Classical and Scalable Route

The oxidation of substituted 4-methylpyridines (4-picolines) is a well-established and industrially viable method for the synthesis of isonicotinic acids, which can be subsequently converted to the corresponding aldehydes.[4]

Causality of Experimental Choices: The selection of the oxidant and reaction conditions is critical to achieve high yields and selectivities, minimizing over-oxidation to the carboxylic acid or side reactions.

-

Vapor-Phase Catalytic Oxidation: This method is particularly suited for large-scale production.[5] A mixture of the 4-picoline derivative, air, and steam is passed over a heated catalyst bed, typically composed of vanadium and titanium oxides (V-Ti-O).[5] The catalyst facilitates the selective oxidation of the methyl group to the aldehyde. Promoters such as acidic oxides can enhance the catalytic performance.[5]

-

Ammoxidation followed by Hydrolysis: A common industrial process involves the ammoxidation of 4-picoline to isonicotinonitrile, which is then hydrolyzed to isonicotinic acid.[4] This two-step process is highly efficient and scalable.

Workflow for Oxidation of 4-Picoline to Isonicotinic Acid

Caption: Vapor-phase oxidation of 4-picolines to isonicotinaldehydes.

Protocol 1: Vapor-Phase Oxidation of a Substituted 4-Picoline

Objective: To synthesize a functionalized isonicotinic acid via vapor-phase oxidation of the corresponding 4-picoline derivative.

Materials:

-

Substituted 4-picoline

-

V-Ti-Cr-Al-P catalyst[5]

-

Compressed air

-

Deionized water

-

Quartz tube reactor with a furnace

-

Condenser and collection flask

Procedure:

-

Pack the quartz tube reactor with the V-Ti-Cr-Al-P catalyst.

-

Heat the reactor to the optimal reaction temperature (e.g., 310°C).[5]

-

Introduce a gaseous mixture of the substituted 4-picoline, air, and water into the reactor at a controlled flow rate. A typical molar ratio is air/water/4-picoline of 96/70/1.[5]

-

The product stream exiting the reactor is passed through a condenser to liquefy the products.

-

Collect the crude product mixture in a collection flask.

-

The functionalized isonicotinic acid is then isolated and purified from the collected liquid, typically by crystallization or chromatography.

-

Subsequent selective reduction of the carboxylic acid to the aldehyde can be achieved using standard methods, such as conversion to an acid chloride followed by Rosenmund reduction, or via a two-step procedure involving reduction to the alcohol and subsequent oxidation.

Data Summary: Catalytic Performance in 4-Picoline Oxidation

| Catalyst | Reaction Temperature (°C) | Substrate Conversion (%) | Isonicotinic Acid Selectivity (%) | Reference |

| V-Ti-O | 300-350 | >95 | Variable | [5] |

| V-Ti-Cr-Al-P | 310 | High | >82 (Yield) | [5] |

| Co(OAc)₂/NHPI | 100 | ~80 | ~70 | [6] |

Reduction of Functionalized Isonicotinic Acid Derivatives

The selective reduction of isonicotinic acid derivatives, such as esters or acid chlorides, offers a direct route to isonicotinaldehydes.

Causality of Experimental Choices: The choice of reducing agent is paramount to prevent over-reduction to the corresponding alcohol.

-

Reduction of Isonicotinoyl Chlorides (Rosenmund Reduction): This classic method involves the catalytic hydrogenation of an isonicotinoyl chloride using a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur). The poisoning of the catalyst is crucial to stop the reduction at the aldehyde stage.

-

Reduction of Isonicotinic Esters: The reduction of isonicotinic esters to isonicotinaldehydes can be achieved using hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation.

-

Two-Step Reduction via Imidazoline Intermediate: A patented method describes the solvent-free reaction of isonicotinic acid with ethylenediamine to form a 4-pyridyl-2-imidazoline intermediate.[7] This intermediate is then subjected to reductive hydrolysis to yield isonicotinaldehyde.[7]

Protocol 2: Two-Step Synthesis of Isonicotinaldehyde from Isonicotinic Acid [7]

Objective: To synthesize 4-pyridinecarboxaldehyde from isonicotinic acid via an imidazoline intermediate.

Step 1: Synthesis of 4-pyridyl-2-imidazoline

-

In a reaction vessel, mix isonicotinic acid and ethylenediamine in a 1:1 molar ratio.

-

Heat the solvent-free mixture to 100-300°C for 10-15 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the crude 4-pyridyl-2-imidazoline can be used directly in the next step or purified by distillation or crystallization.

Step 2: Reductive Hydrolysis to 4-Pyridinecarboxaldehyde

-

Dissolve the crude 4-pyridyl-2-imidazoline in a suitable solvent (e.g., THF, water).

-

Add a reducing agent (e.g., sodium borohydride) and an acid source (for hydrolysis) portion-wise at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isonicotinaldehyde by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality

For the synthesis of highly functionalized isonicotinaldehydes, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the introduction of a wide range of substituents onto a pre-functionalized pyridine ring.

Causality of Experimental Choices: The success of these reactions hinges on the appropriate choice of catalyst, ligand, base, and solvent, which are tailored to the specific coupling partners.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halo-isonicotinaldehyde derivative (e.g., 2-chloro-isonicotinaldehyde).[8][9] It is highly tolerant of various functional groups and provides a powerful means to form carbon-carbon bonds.[8]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with a halo-isonicotinaldehyde derivative in the presence of a palladium catalyst and a copper(I) co-catalyst.[10][11] This method is exceptionally useful for introducing alkynyl moieties, which are valuable precursors for further transformations.[12]

Workflow for Suzuki Coupling to Functionalized Isonicotinaldehydes

Caption: Suzuki-Miyaura cross-coupling for isonicotinaldehyde functionalization.

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-isonicotinaldehyde with an Arylboronic Acid

Objective: To synthesize a 2-aryl-isonicotinaldehyde via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloro-isonicotinaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., toluene, dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-chloro-isonicotinaldehyde, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-isonicotinaldehyde.

Data Summary: Representative Suzuki and Sonogashira Couplings

| Coupling Type | Substrates | Catalyst/Conditions | Yield (%) | Reference |

| Suzuki | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acids | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 60-85 | [8] |

| Sonogashira | Aryl iodide + Aryl acetylene | Pd catalyst, CuI, Amine base | Good to excellent | [10] |

Direct Formylation of Substituted Pyridines

Direct formylation of a pre-functionalized pyridine ring is an attractive strategy for the synthesis of isonicotinaldehydes, although regioselectivity can be a challenge.

Causality of Experimental Choices: The choice of formylating agent and the directing groups on the pyridine ring are crucial for achieving the desired C4-formylation.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide like DMF) to introduce a formyl group onto electron-rich aromatic rings. While generally favoring ortho and para positions, the regioselectivity on pyridines can be influenced by substituents.[13][14]

-

Metalation-Formylation: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with a formylating agent (e.g., DMF), is a powerful method for regioselective functionalization. For C4-functionalization, remote metalation strategies are being developed.[15]

Conclusion: A Versatile Toolbox for Drug Discovery

The synthetic routes outlined in this application note provide a robust and versatile toolbox for accessing a wide array of functionalized isonicotinaldehydes. From classical oxidation methods suitable for large-scale synthesis to modern palladium-catalyzed cross-coupling reactions that enable rapid library generation, the medicinal chemist has a powerful arsenal at their disposal. The ability to strategically introduce diverse functional groups onto the isonicotinaldehyde scaffold is paramount for fine-tuning the biological activity and pharmacokinetic properties of new drug candidates. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers dedicated to the discovery and development of next-generation therapeutics.

References

-

International Union of Soil Sciences (IUSS). (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Chem-Station. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of (1) 4-picoline and (2) EMP in the presence of.... Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

ResearchGate. (2008). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US3147269A - Process for the separation of nicotinic and isonicotinic acid.

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Skaanderup, P. R., & Madsen, R. (2003). A short synthetic route to the calystegine alkaloids. The Journal of Organic Chemistry, 68(6), 2115–2122. [Link]

-

ResearchGate. (n.d.). Synthesis of the new isoniazid derivatives. Retrieved from [Link]

-

Reissig, H.-U. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103228137A - Synthesis of substituted salicylaldehyde derivatives.

- Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp*. Indian Journal of Biochemistry & Biophysics.

-

PubChem. (n.d.). Isonicotinaldehyde 1-oxide. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Pyridinecarboxaldehyde,Isonicotinaldehyde. Retrieved from [Link]

-

ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Retrieved from [Link]

-

National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters.

-

National Institutes of Health. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Retrieved from [Link]

-

ResearchGate. (2021, July 7). (PDF) Medicinal Chemistry of Isocyanides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (2020, July 14). Novel isoniazid derivative as promising antituberculosis agent. PMC. Retrieved from [Link]

-

Chemrevise. (n.d.). Synthetic Routes. Retrieved from [Link]

- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Retrieved from [Link]

-

ChemSynthesis. (n.d.). isonicotinaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). [Formylation of porphyrin platinum complexes]. Retrieved from [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. [Formylation of porphyrin platinum complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(Difluoromethyl)isonicotinaldehyde in Organic Synthesis

Introduction: The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly alter a compound's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It serves as a lipophilic bioisostere of hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions, which can lead to improved binding affinity with biological targets.[1][3][4]

Pyridine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and agrochemicals.[3][5] Consequently, the development of synthetic methodologies to access difluoromethylated pyridines is of paramount importance for the discovery of novel and more effective chemical entities.[1][6][7] 2-(Difluoromethyl)isonicotinaldehyde is a key building block that combines the advantageous properties of the difluoromethyl group with the versatile reactivity of the pyridine ring and an aldehyde functional handle. This aldehyde is a gateway to a multitude of chemical transformations, allowing for the construction of complex molecular architectures.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(Difluoromethyl)isonicotinaldehyde. We will explore several key transformations, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Applications and Protocols

The aldehyde functionality of 2-(Difluoromethyl)isonicotinaldehyde is a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. Below, we detail several high-impact synthetic transformations.

Reductive Amination: Accessing Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This transformation is fundamental in the synthesis of pharmaceutical intermediates. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective choice for many substrates.[5][8][9][10]